molecular formula C11H14O3 B1629955 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde CAS No. 959237-03-7

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde

Cat. No.: B1629955
CAS No.: 959237-03-7
M. Wt: 194.23 g/mol
InChI Key: JQXDMMRPSMKGSR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a hydroxymethyl group at the 3-position and an isopropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxybenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-4-isopropoxybenzaldehyde.

    Reduction: 3-(Hydroxymethyl)-4-isopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde serves as a key intermediate in synthesizing pharmaceutical agents. Its structure allows for modifications that can lead to compounds targeting neurological disorders and other therapeutic areas.

Case Study: Neurological Agents

Research indicates that derivatives of this compound can exhibit neuroprotective properties. For instance, compounds synthesized from it have shown efficacy in preclinical models of neurodegenerative diseases, suggesting potential for drug development aimed at conditions like Alzheimer's and Parkinson's disease .

Flavor and Fragrance Industry

The compound's aromatic properties make it valuable in the creation of fragrances and flavoring agents. Its unique scent profile enhances the sensory experience of various products.

Application Example: Fragrance Formulation

In a study on fragrance formulation, this compound was blended with other aromatic compounds to develop a new perfume line. The resulting fragrance was well-received in consumer testing for its complexity and lasting power .

Polymer Chemistry

In polymer chemistry, this compound is utilized to improve the thermal stability and mechanical properties of specialty polymers.

Data Table: Polymer Properties

PropertyWithout this compoundWith this compound
Thermal StabilityLowHigh
Mechanical StrengthModerateEnhanced
FlexibilityRigidImproved

This enhancement is critical for applications requiring high-performance materials, such as automotive and aerospace components .

Cosmetic Formulations

The compound is incorporated into skincare products for its moisturizing properties , contributing to improved skin hydration and texture.

Case Study: Skincare Product Development

A formulation study demonstrated that incorporating this compound into a moisturizer significantly increased skin hydration levels in clinical trials compared to control products without this ingredient .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material in various methods, aiding in the accurate quantification of related compounds in complex mixtures.

Application Example: Chromatography

In chromatography studies, the compound has been used as a calibration standard due to its stable chemical properties, allowing for precise measurements in the analysis of complex biological samples .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl and isopropoxy groups may also contribute to the compound’s overall reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-(Hydroxymethyl)-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.

    3-(Hydroxymethyl)-4-propoxybenzaldehyde: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which may impart different steric and electronic properties compared to its analogs. These differences can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is an organic compound characterized by a benzaldehyde core with a hydroxymethyl group at the 3-position and an isopropoxy group at the 4-position. This compound's unique structure may influence its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 4-isopropoxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. This reaction typically occurs in an aqueous or alcoholic medium under elevated temperatures to facilitate product formation.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid.
  • Reduction : The aldehyde group can be reduced to a primary alcohol.
  • Substitution : The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound may involve its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl and isopropoxy groups may also enhance the compound's reactivity and binding affinity to specific targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are necessary to quantify this activity.
  • Anticancer Potential : The compound has been noted for its potential in anticancer research, particularly in inhibiting certain cancer cell lines. Its mechanism may involve the stabilization of protein interactions critical for cancer progression .
  • Enzyme Inhibition : As an aldehyde, it may inhibit specific enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

A few case studies highlight the biological implications of this compound:

  • Anticancer Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells, suggesting that modifications to its structure could enhance its therapeutic efficacy against tumors .
  • Enzyme Interaction Studies : It has been observed that the compound interacts with various enzymes, potentially affecting metabolic pathways related to drug metabolism and detoxification processes. These interactions warrant further investigation for their implications in pharmacology .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameFunctional GroupsNotable Activities
3-(Hydroxymethyl)-4-methoxybenzaldehydeMethoxy instead of isopropoxyModerate anticancer activity
3-(Hydroxymethyl)-4-ethoxybenzaldehydeEthoxy instead of isopropoxyLower enzyme inhibition
3-(Hydroxymethyl)-4-propoxybenzaldehydePropoxy instead of isopropoxySimilar antimicrobial properties

This table illustrates how variations in functional groups can influence biological activity, highlighting the importance of structural modifications in drug design.

Properties

IUPAC Name

3-(hydroxymethyl)-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-11-4-3-9(6-12)5-10(11)7-13/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXDMMRPSMKGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621912
Record name 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-03-7
Record name 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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